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6-Chloro-2,3-dihydro-1H-indene-1-
Compound Name:

carboxylic acid
CAS No.: 52651-15-7

Cat. No.: B1313486

Get Quote

Executive Summary

6-Chloro-indan-1-carboxylic acid (CAS 52651-15-7) represents a critical scaffold in medicinal
chemistry, particularly in the development of allosteric modulators for GABA_A receptors and
other CNS-targeted therapeutics. As a halogenated indane derivative, it combines the lipophilic
rigidity of the bicyclic core with the electronic modulation of the chlorine substituent. This guide
provides a definitive technical analysis of its physicochemical properties, structural
characterization, and synthetic logic, designed to support researchers in lead optimization and
process development.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound consists of a fused benzene and cyclopentane ring system (indan), with a
carboxylic acid moiety at the C1 position and a chlorine atom at the C6 position. The C1
stereocenter introduces chirality, necessitating enantioselective considerations in biological
assays.
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Parameter Technical Detail

6-chloro-2,3-dihydro-1H-indene-1-carboxylic

IUPAC Name acid

Common Name 6-Chloroindan-1-carboxylic acid

CAS Registry Number 52651-15-7

Molecular Formula C10H9CIO2

Molecular Weight 196.63 g/mol

SMILES OC(=0)C1CCC2=C1C=CC(Cl)=C2
InChl Key XMIXQAGIYOQVSP-UHFFFAOYSA-N

Structural Visualization

The following diagram illustrates the core connectivity and the critical C1 chiral center which
dictates the spatial arrangement of the carboxyl group relative to the aromatic plane.
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Figure 1: Functional decomposition of the 6-chloro-indan-1-carboxylic acid molecule.

Physicochemical Properties[3][4][6][7][8][9][10]

Understanding the solid-state and solution-phase behavior of this compound is essential for
formulation and assay development. The presence of the chlorine atom at position 6
significantly increases lipophilicity compared to the unsubstituted parent acid, enhancing
membrane permeability but potentially reducing aqueous solubility.
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Solid-State Characteristics

o Appearance: White to off-white powder.
e Melting Point:126-128 °C (Experimental).

o Note: This relatively high melting point indicates a stable crystal lattice, likely reinforced by
intermolecular hydrogen bonding between carboxylic acid dimers.

Solution & Electronic Properties

The following values represent a synthesis of experimental data and high-confidence predictive
models essential for ADME profiling.

Property Value Context & Implication

The aromatic ring exerts an
inductive effect. At
hysiological pH (7.4), the
pKa (Acid) ~4.0 — 4.2 (Predicted) Py g p ( ] ) ]
compound exists primarily as
the anionic carboxylate

(COO").

Moderate lipophilicity. The 6-Cl

substituent adds ~0.7 log units
LogP ~2.8-3.1 compared to indan-1-

carboxylic acid, improving CNS

penetration potential.

H-Bond Donors 1 Carboxylic acid -OH group.

H-Bond Acceptors 2 Carboxyl oxygens.[1]

The C1-COOH bond is the

primary degree of freedom.

Rotatable Bonds 1

Favorable for blood-brain
barrier (BBB) permeation (PSA
< 90 Az s ideal for CNS
drugs).

Polar Surface Area 37.3 A2
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Analytical Characterization (NMR)[1][5][7][13][14]

Verification of the 6-chloro isomer (vs. 4-chloro or 5-chloro regioisomers) is critical. The proton
NMR spectrum provides a distinct fingerprint.

Experimental ~1H NMR Data (400 MHz, CDCl3):
o Aromatic Region:

o 0 7.42 (s, 1H): Corresponds to the proton at C7. Its singlet nature (or very tight doublet)
confirms it is isolated between the bridgehead and the chlorine, characteristic of the 6-
substituted pattern.

o 0 7.23-7.12 (m, 2H): Corresponds to protons at C4 and C5.
« Aliphatic Region (Cyclopentyl Ring):

o 04.10 - 4.03 (m, 1H): The methine proton at C1 (alpha to carbonyl). This downfield shift is
due to the electron-withdrawing carboxylic acid.

o 03.11-3.01 (m, 1H) & 2.94 — 2.80 (m, 1H): Benzylic protons at C3. These are
diastereotopic due to the chiral center at C1.

o 0253-242(m, 1H) & 2.42 — 2.32 (m, 1H): Methylene protons at C2.

Synthetic Logic & Impurity Control

The synthesis of 6-chloro-indan-1-carboxylic acid typically proceeds via the functionalization of
6-chloro-1-indanone. A robust retrosynthetic analysis highlights the critical steps to avoid
regioisomer contamination.

Synthetic Pathway[14][15][16]

e Precursor: 6-Chloro-1-indanone (commercially available or synthesized via Friedel-Crafts
cyclization of 3-(4-chlorophenyl)propionic acid).

o Transformation: The ketone is converted to the nitrile (via cyanohydrin or TosMIC reagent)
followed by hydrolysis, or directly carbonylated via Pd-catalyzed coupling if starting from a
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halo-intermediate.
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Figure 2: Primary synthetic route and potential regioisomer risks.

Impurity Profile

o Regioisomers: The 4-chloro and 5-chloro isomers are the most likely impurities if the starting
material purity is compromised or if the cyclization substrate allows rearrangement.

e Solvent Residues: Common solvents like Ethyl Acetate or DCM may remain trapped in the
crystal lattice; drying >40°C under vacuum is recommended.

Handling, Stability & Safety
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Stability[6]

o Hydrolysis: Stable. The carboxylic acid is not prone to hydrolysis, but the compound should
be protected from strong bases which will form the salt.

o Oxidation: The benzylic position (C3) is susceptible to slow oxidation upon prolonged
exposure to air and light. Store in amber vials.

o Thermal: Stable up to its melting point (126°C). Avoid temperatures >150°C to prevent
decarboxylation.

Safety Protocols (GHS Classification)
 Signal Word: Warning

e Hazard Statements:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.
e PPE: Nitrile gloves, safety goggles, and use within a fume hood are mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester |
C11H9CIO4 | CID 10977585 - PubChem [pubchem.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Physicochemical Profiling & Technical Characterization
of 6-Chloro-indan-1-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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